molecular formula C6H14 B166060 2,3-Dimethylbutane CAS No. 79-29-8

2,3-Dimethylbutane

Cat. No.: B166060
CAS No.: 79-29-8
M. Wt: 86.18 g/mol
InChI Key: ZFFMLCVRJBZUDZ-UHFFFAOYSA-N
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Description

2,3-Dimethylbutane is an isomer of hexane with the chemical formula (CH₃)₂CHCH(CH₃)₂. It is a colorless liquid that boils at approximately 57.9°C . This compound is part of the alkane family and is known for its branched structure, which distinguishes it from its straight-chain isomers.

Scientific Research Applications

2,3-Dimethylbutane is used in various scientific research applications:

Safety and Hazards

Inhalation or contact with 2,3-Dimethylbutane may irritate or burn skin and eyes . Its vapors may cause dizziness or suffocation . It is highly flammable and may produce irritating, corrosive, and/or toxic gases when on fire .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylbutane can be synthesized through various methods, including the alkylation of isobutane with isobutylene in the presence of an acid catalyst . Another method involves the hydrogenation of 2,3-dimethyl-2-butene using a suitable catalyst such as palladium on carbon.

Industrial Production Methods: Industrially, this compound is produced from crude oil, natural liquid gases, and petroleum refining processes . The process typically involves the separation and purification of the compound from other hydrocarbons present in the feedstock.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carbon dioxide and water.

    Reduction: This compound can be reduced under specific conditions, although it is less common due to its saturated nature.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under the influence of light or heat.

Common Reagents and Conditions:

    Oxidation: Oxygen or ozone in the presence of a catalyst.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.

    Substitution: Halogens (chlorine or bromine) in the presence of ultraviolet light or heat.

Major Products Formed:

Comparison with Similar Compounds

  • Neopentane
  • 2,2-Dimethylbutane
  • 2,2,4-Trimethylpentane

Comparison: 2,3-Dimethylbutane is unique due to its specific branched structure, which imparts different physical and chemical properties compared to its isomers. For example, 2,2-Dimethylbutane has a different boiling point and reactivity due to its distinct arrangement of carbon atoms .

Properties

IUPAC Name

2,3-dimethylbutane
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InChI

InChI=1S/C6H14/c1-5(2)6(3)4/h5-6H,1-4H3
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InChI Key

ZFFMLCVRJBZUDZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(C)C
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Molecular Formula

C6H14
Record name 2,3-DIMETHYLBUTANE
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DSSTOX Substance ID

DTXSID9025112
Record name 2,3-Dimethylbutane
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Molecular Weight

86.18 g/mol
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Physical Description

2,3-dimethylbutane appears as a clear colorless liquid with a petroleum-like odor. Flash point -20 °F. Less dense than water and insoluble in water. Vapors heavier than air., Gas or Vapor, Liquid; Liquid, Colorless liquid with an odor of petroleum; [CAMEO], Clear liquids with mild, gasoline-like odors.
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Boiling Point

136.4 °F at 760 mmHg (NTP, 1992), 57.9 °C @ 760 MM HG, 136.4 °F
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Flash Point

-20 °F (NTP, 1992), -29 °C, -20 °F (-29 °C) (CLOSED CUP), -20 °F
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Solubility

less than 1 mg/mL at 74.3 °F (NTP, 1992), SOL IN ETHANOL, ETHER; VERY SOL IN ACETONE, Water solubility = 22.5 mg/l at 25 °C
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Density

0.6616 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.6616 @ 20 °C/4 °C, 0.6616
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), 3
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Vapor Pressure

200 mmHg at 70 °F ; 400 mmHg at 102 °F (NTP, 1992), 235.0 [mmHg], Vapor pressure = 235 mm Hg at 25 °C, 200 mmHg at 70 °F
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Color/Form

COLORLESS LIQUID

CAS No.

79-29-8
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Melting Point

-199.3 °F (NTP, 1992), -128.8 °C, Heat of Fusion at Melting Point = 7.9914X10+5 J/kmol, -199.3 °F
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Synthesis routes and methods

Procedure details

1,5-cyclooctadiene) Ir[P(RArF)3] (pyridine)+PF6− (2.0 mg) as prepared as in Example 26 (CH3)2C═C(CH3)2 (1.0 mL) is stirred under hydrogen (1 atmosphere) for 6 hours, resulting in the conversion of (CH3)2C═C(CH3)2 to the hydrogenation product, (CH3)2CHCH(CH3)2. The reaction solution is cooled from about 0° C. to about −78° C., resulting in the precipitation of most of the iridium catalyst. The catalyst is separated from the hydrogenation product by dicanting the liquid product from the catalyst. The catalyst can be reused without any loss of activity or selectivity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ir[P(RArF)3]
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylbutane
Reactant of Route 2
2,3-Dimethylbutane
Reactant of Route 3
2,3-Dimethylbutane
Reactant of Route 4
2,3-Dimethylbutane
Reactant of Route 5
2,3-Dimethylbutane
Reactant of Route 6
2,3-Dimethylbutane
Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-Dimethylbutane?

A1: this compound has the molecular formula C6H14 and a molecular weight of 86.18 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Research provides infrared (IR) and Raman spectroscopic data for this compound. [, ] These studies utilize vibrational spectroscopy to analyze the compound's structure and conformational behavior. Additionally, 1H NMR and 13C NMR data have been used to characterize this compound and its reaction products. []

Q3: Does this compound exhibit rotational isomerism?

A3: Yes, this compound exists as a mixture of gauche and anti rotational isomers. The gauche conformation is generally more stable. [, , ] Studies using 13C NMR spectroscopy and theoretical calculations have provided insights into the energy barriers and interconversion pathways between these isomers. []

Q4: What is known about the solid-state behavior of this compound?

A4: Differential thermal analysis (DTA) studies under high pressure reveal interesting phase behavior of this compound in the solid state. [] The compound exhibits both endothermic and exothermic transitions, suggesting complex polymorphism.

Q5: How does this compound react with hydroxyl radicals (OH)?

A5: this compound reacts with hydroxyl radicals primarily via hydrogen atom abstraction. [] The rate constant for this reaction is relatively high, particularly for abstraction from the tertiary C-H bond. [, ] The product distribution of this reaction has been studied in detail, revealing the formation of various oxygenated compounds. []

Q6: Can this compound undergo cracking reactions?

A6: Yes, this compound undergoes cracking reactions in the presence of catalysts like ultrastable HY zeolite (USHY). [] The mechanism involves both monomolecular and bimolecular pathways, leading to smaller hydrocarbons. [] Notably, extra-framework aluminum in the zeolite does not seem to participate in the cracking process. []

Q7: Are there any unexpected catalytic transformations involving this compound?

A7: Interestingly, a tungsten hydride catalyst supported on alumina (W(H)3/Al2O3) facilitates the conversion of 2-Methylpropane to this compound. [] This unusual reaction involves the transfer of two carbon atoms and showcases the potential of specific catalysts in mediating unique transformations.

Q8: How does this compound behave in radiolysis experiments?

A8: Gamma radiolysis of this compound, both in liquid and solid phases, has been extensively studied. [, , ] The formation of various fragmentation products and heavy products, mainly through radical recombination processes, has been observed and analyzed. []

Q9: Can this compound form gas hydrates?

A9: Yes, this compound forms gas hydrates in the presence of "help gases" like methane and nitrogen. [] These hydrates, belonging to structure-H, are relevant to understanding the behavior of hydrocarbons in marine environments. []

Q10: Is this compound used in scintillation studies?

A10: Yes, this compound has been utilized as a solvent in three-component scintillation systems. [] These systems, comprising an aromatic solvent and a fluorescent solute, exhibit a phenomenon known as the "luminescence minimum," the mechanism of which has been investigated using this compound. []

Q11: Does this compound have any applications in separation processes?

A11: Research suggests that Zeolitic Imidazolate Framework-8 (ZIF-8) exhibits selective adsorption behavior towards hexane isomers, including this compound. [] This selective adsorption capability makes ZIF-8 a potential material for separating this compound from mixtures of hexane isomers, which could be beneficial in refining processes. []

Q12: Have any computational studies been performed on this compound?

A12: Yes, computational methods, particularly density functional theory (DFT), have been employed to study the kinetics of this compound thermal decomposition. [] These studies provided valuable insights into the reaction mechanisms and energy profiles associated with the decomposition process.

Q13: Are there any applications of non-rigid group theory related to this compound?

A14: Yes, non-rigid group theory has been applied to analyze the conformational flexibility of this compound. [] The full non-rigid group of this compound was determined and its Q-conjugacy character table was derived, providing a mathematical framework for understanding the molecule's symmetry and dynamics. []

Q14: What is the environmental impact of this compound?

A15: this compound is a volatile organic compound (VOC) and can contribute to the formation of tropospheric ozone. [] Its ozone formation potential (OFP) has been evaluated in atmospheric studies. []

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